BenchChemオンラインストアへようこそ!

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride

Purity Specification Batch-to-Batch Reproducibility QC/QA

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride (CAS 1220017-64-0) is a brominated phenoxy-piperidine derivative supplied as a hydrochloride salt with a molecular weight of 334.69 g/mol. The compound features a 3-piperidyl ether linkage to a 4-bromo-2-propylphenyl ring, distinguishing it regiochemically from the 4-piperidyl isomer (CAS 1220020-86-9).

Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
CAS No. 1220017-64-0
Cat. No. B1440794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
CAS1220017-64-0
Molecular FormulaC14H21BrClNO
Molecular Weight334.68 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)Br)OC2CCCNC2.Cl
InChIInChI=1S/C14H20BrNO.ClH/c1-2-4-11-9-12(15)6-7-14(11)17-13-5-3-8-16-10-13;/h6-7,9,13,16H,2-5,8,10H2,1H3;1H
InChIKeyFEFDYOGBPHRVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride (CAS 1220017-64-0): Structural and Procurement Profile


3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride (CAS 1220017-64-0) is a brominated phenoxy-piperidine derivative supplied as a hydrochloride salt with a molecular weight of 334.69 g/mol [1]. The compound features a 3-piperidyl ether linkage to a 4-bromo-2-propylphenyl ring, distinguishing it regiochemically from the 4-piperidyl isomer (CAS 1220020-86-9) . Its structural attributes—including the para-bromine substituent, secondary amine within the piperidine ring, and inherent chirality at the 3-position—position it as a versatile intermediate in medicinal chemistry, particularly for programs requiring stereochemically defined building blocks with orthogonal synthetic handles [1][2].

Why 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride Cannot Be Replaced by Close Structural Analogs


Bromophenoxy-piperidine derivatives are not interchangeable due to the critical impact of subtle structural variations on physicochemical and target-engagement properties. The attachment position of the piperidine ring (3- vs. 4-) profoundly affects molecular topology, stereochemistry, and hydrogen-bond donor/acceptor geometry [1][2]. Specifically, the 3-substitution in the target compound introduces an undefined stereocenter (Undefined Atom Stereocenter Count = 1) that is absent in the achiral 4-substituted isomer (Count = 0) [1][2]. Furthermore, the direct aryl-O-piperidine linkage eliminates the additional methylene spacer found in analogs such as 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride, resulting in a 14 Da molecular weight reduction and the loss of one rotatable bond—factors that directly influence binding entropy, metabolic stability, and pharmacokinetic profile . These compound-specific structural features are lost upon generic substitution, making precise structural matching essential for reproducible SAR and procurement decisions.

Quantitative Evidence Guide for 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride Differentiation


Purity Advantage: ≥98% (NLT 98%) Specification Reduces Impurity-Driven Variability vs. Common 95% Analog Grades

The target compound is offered at a certified minimum purity of ≥98% (NLT 98%) by ISO-certified suppliers such as MolCore . In contrast, the closest positional isomer, 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride (CAS 1220020-86-9), and the methylene-bridged analog, 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-67-6), are both supplied at a minimum purity specification of 95% from the same vendor class, as exemplified by AKSci . This ≥3 percentage-point difference in minimum purity translates to a reduction in unknown impurity burden from ≤5% to ≤2%, which is critical for achieving reproducible biological assay results and minimizing off-target artifacts in lead optimization campaigns.

Purity Specification Batch-to-Batch Reproducibility QC/QA Lead Optimization

Inherent Chirality at the 3-Position Enables Enantioselective Chemistry Compared to the Achiral 4-Isomer

The 3-piperidyl attachment of the target compound creates an undefined stereocenter at the point of connectivity, as recorded in PubChem CID 56830659 with an Undefined Atom Stereocenter Count of 1 [1]. In marked contrast, the 4-substituted regioisomer (4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride, CID 56830660) is achiral, possessing an Undefined Atom Stereocenter Count of 0 [2]. This stereochemical distinction is fundamental: the target compound can be resolved into enantiopure forms for stereospecific structure-activity relationship (SAR) exploration, whereas the 4-isomer cannot provide stereochemical variation at the attachment point. In drug discovery, the presence of a chiral center is a critical determinant of target selectivity and off-target liability.

Stereochemistry Chiral Building Block Enantioselective Synthesis Medicinal Chemistry

Direct Aryl-O-Piperidine Linkage Reduces Molecular Weight and Rotatable Bonds Relative to Methylene-Bridged Analogs

The target compound features a direct ether linkage between the phenyl ring and the piperidine, resulting in a molecular weight of 334.69 g/mol (hydrochloride salt) and 4 rotatable bonds (PubChem CID 56830659) [1]. The methylene-bridged analog, 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-67-6), incorporates an additional methylene spacer, increasing the molecular weight to 348.72 g/mol and the rotatable bond count to 5 . The +14 Da mass and +1 rotatable bond differential represent increased conformational entropy and potentially reduced metabolic stability relative to the target compound. For fragment-based lead generation, lower molecular weight and reduced flexibility are key Ligand Efficiency (LE) drivers, favoring the direct ether linkage scaffold.

Fragment-Based Drug Design Ligand Efficiency Conformational Flexibility Molecular Weight Optimization

Pre-formed Hydrochloride Salt Guarantees Aqueous Solubility and Handling Consistency

The compound is supplied as the hydrochloride salt (MW 334.69 g/mol), ensuring a consistent protonation state and enhanced aqueous solubility compared to the free base (MW 298.22 g/mol) [1][2]. Supplier specifications indicate that the hydrochloride salt form enhances solubility and stability, facilitating direct dissolution in aqueous biological assay buffers without the need for in situ pH adjustment or co-solvent optimization [2]. This eliminates a source of inter-laboratory variability common to free base forms, which require precise stoichiometric salt formation before use. The salt form also supports long-term storage stability as part of standard quality assurance protocols.

Salt Form Aqueous Solubility Biological Assay Handling and Storage

Computed LogP of ~4.0 Positions the Compound in a Lipophilicity Range Favorable for CNS Drug Discovery

The computed partition coefficient (XLogP3-AA) for the parent free base of 3-(4-Bromo-2-propylphenoxy)piperidine is 4.0, as reported in PubChem [1]. This value falls within the empirical lipophilicity window (LogP 1–5) frequently associated with favorable blood-brain barrier (BBB) permeability and CNS target engagement. While the 4-positional isomer (CAS 1220020-86-9) is structurally related, its computed LogP and target-specific properties may diverge due to altered molecular topology affecting hydrogen-bond donor/acceptor presentation [2]. The LogP of 4.0 for the target compound provides a quantitative starting point for property-based drug design, enabling medicinal chemists to benchmark this scaffold within CNS-optimized chemical space.

Lipophilicity CNS Drug Discovery XLogP3 Blood-Brain Barrier Permeability

Best Application Scenarios for 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride Based on Quantitative Differentiation


Stereospecific SAR Exploration of CNS Targets Requiring Chiral Piperidine Scaffolds

The inherent chirality at the 3-position of the piperidine ring, evidenced by the Undefined Atom Stereocenter Count of 1 (CID 56830659) versus 0 for the 4-isomer (CID 56830660) [1][2], makes this compound a privileged starting point for enantioselective medicinal chemistry programs. Research teams investigating stereospecific interactions with GPCRs, ion channels, or transporters in the CNS should prioritize this scaffold, as it enables resolution into enantiopure intermediates for differential pharmacological profiling—a capability absent in the achiral 4-piperidyl analog.

High-Fidelity Lead Optimization Requiring ≥98% Purity to Minimize Off-Target Artifacts

For hit-to-lead and lead optimization phases where impurity-driven false positives can derail SAR interpretation, the ≥98% (NLT 98%) purity specification provides a ≥3 percentage-point advantage over the standard 95% grade available for the closest structural analogs . Procurement of the higher-purity target compound is indicated for concentration-response assays, target engagement studies, and any screening cascade where quantitative reproducibility is paramount.

Fragment-Based Drug Design Prioritizing Low Molecular Weight and Reduced Conformational Flexibility

The direct aryl-O-piperidine linkage yields a molecular weight of 334.69 g/mol and only 4 rotatable bonds [3], outperforming the methylene-bridged analog (MW 348.72, 5 rotatable bonds) on key fragment-based drug design metrics. Medicinal chemists pursuing fragment growing or merging strategies should select this scaffold for its superior ligand efficiency, using the para-bromine as a vector for subsequent cross-coupling diversification.

Aqueous Biological Assay Deployment Requiring Pre-Optimized Solubility and Handling

The pre-formed hydrochloride salt ensures immediate aqueous solubility without the need for in situ salt formation or pH adjustment [4]. This makes the target compound the procurement choice of record for medium- to high-throughput screening campaigns, where consistent compound handling directly impacts assay reproducibility. Laboratories transitioning from computational hit identification to biochemical validation will benefit from the reduced preparation complexity.

Quote Request

Request a Quote for 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.